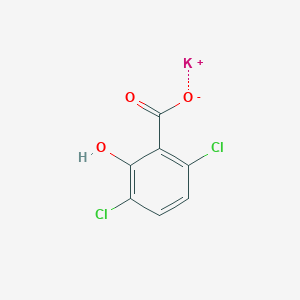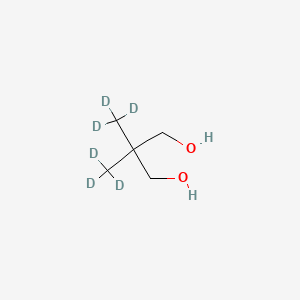
methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride typically involves a multi-step process. One common method includes the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity raw materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to receptors or interacting with cellular components, leading to changes in cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is similar in structure and has comparable applications in green chemistry and solvent selection.
2-(dimethylamino)ethyl methacrylate: Used in the synthesis of polymers and gel electrolytes.
Uniqueness
Methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride stands out due to its unique chemical structure, which imparts specific reactivity and properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11-4)5-6-9(2)3;/h5H,6H2,1-4H3;1H/b7-5+; |
InChIキー |
AUSOXJBHEOBKFC-GZOLSCHFSA-N |
異性体SMILES |
C/C(=C\CN(C)C)/C(=O)OC.Cl |
正規SMILES |
CC(=CCN(C)C)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
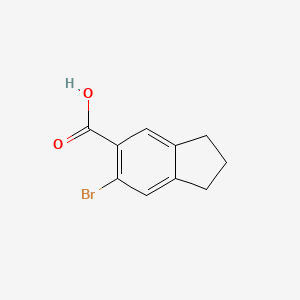
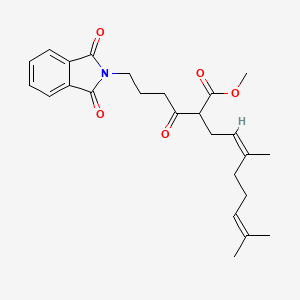
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)
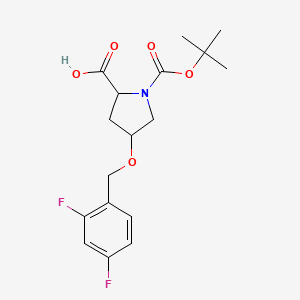
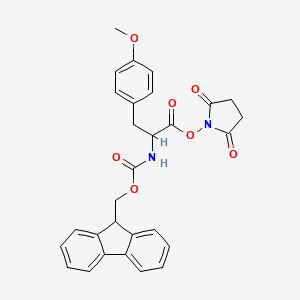

![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
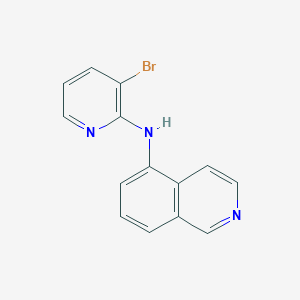
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)

